molecular formula C10H9FN2O2S B13651486 4-Fluoro-1-tosyl-1H-pyrazole

4-Fluoro-1-tosyl-1H-pyrazole

Cat. No.: B13651486
M. Wt: 240.26 g/mol
InChI Key: KCWAXEJZEDSDJS-UHFFFAOYSA-N
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Description

4-Fluoro-1-tosyl-1H-pyrazole is a fluorinated pyrazole derivative Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-tosyl-1H-pyrazole typically involves the electrophilic fluorination of pyrazole derivatives. One common method is the reaction of 1-tosyl-1H-pyrazole with a fluorinating agent such as Selectfluor™ in an organic solvent like acetonitrile. The reaction is carried out under controlled conditions, often at elevated temperatures, to achieve the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-tosyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while cyclization reactions can produce complex heterocycles .

Scientific Research Applications

4-Fluoro-1-tosyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-tosyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The tosyl group can influence the compound’s solubility and reactivity, affecting its overall biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1H-pyrazole: A simpler fluorinated pyrazole without the tosyl group.

    4-Bromo-1H-pyrazole: A brominated analogue of the compound.

    4-Chloro-1H-pyrazole: A chlorinated analogue of the compound.

Uniqueness

4-Fluoro-1-tosyl-1H-pyrazole is unique due to the presence of both a fluorine atom and a tosyl group. This combination enhances its chemical stability, reactivity, and potential biological activity compared to its simpler analogues. The tosyl group also provides additional functionalization opportunities, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H9FN2O2S

Molecular Weight

240.26 g/mol

IUPAC Name

4-fluoro-1-(4-methylphenyl)sulfonylpyrazole

InChI

InChI=1S/C10H9FN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3

InChI Key

KCWAXEJZEDSDJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)F

Origin of Product

United States

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